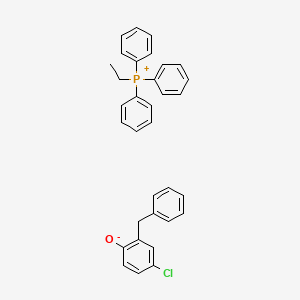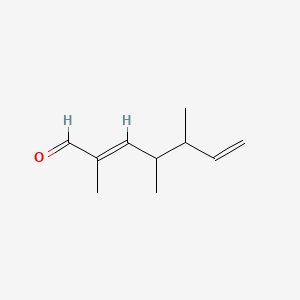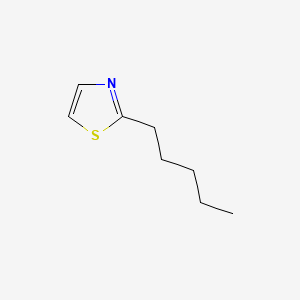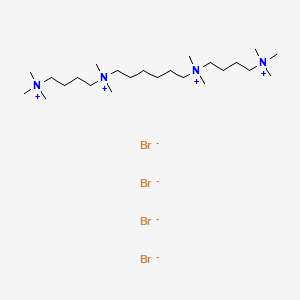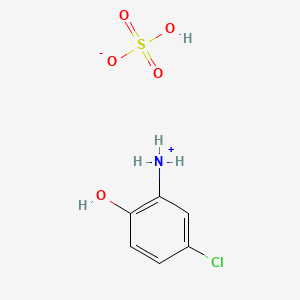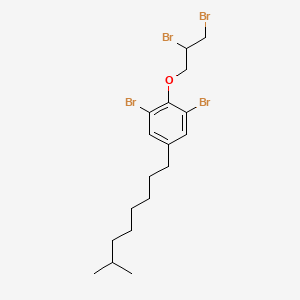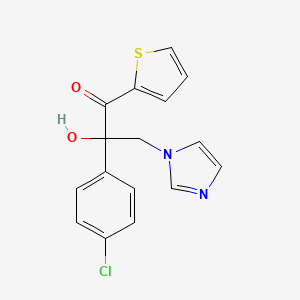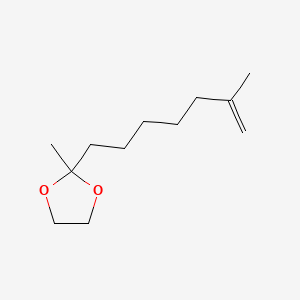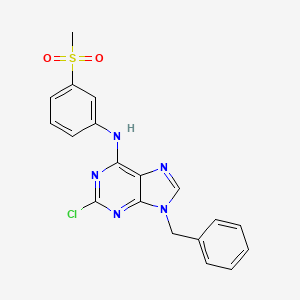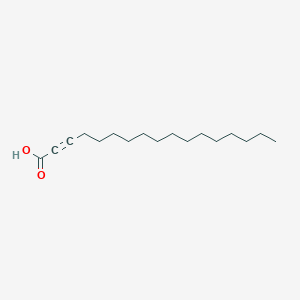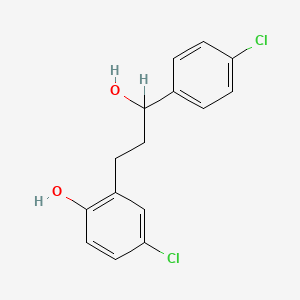
Phosphoric acid, octadecyl ester, aluminum salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphoric acid, octadecyl ester, aluminum salt is an organic phosphate ester compound. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its long carbon chain and the presence of aluminum, which imparts specific chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
Phosphoric acid, octadecyl ester, aluminum salt is typically synthesized by reacting octadecanol with phosphoric acid. The reaction generally requires the use of a catalyst to facilitate the process . The reaction conditions include heating the mixture to a specific temperature to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, octadecanol and phosphoric acid, are mixed in reactors with catalysts to accelerate the reaction. The product is then purified through various methods, such as distillation or crystallization, to obtain the desired purity and quality.
化学反应分析
Types of Reactions
Phosphoric acid, octadecyl ester, aluminum salt undergoes several types of chemical reactions, including:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to hydrolysis.
Substitution: The ester group can be replaced by other functional groups through substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically catalyzed by acids or bases.
Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents, such as potassium permanganate for oxidation.
Major Products Formed
Hydrolysis: Produces phosphoric acid and octadecanol.
Oxidation: Can lead to the formation of various oxidized products depending on the conditions and reagents used.
科学研究应用
Phosphoric acid, octadecyl ester, aluminum salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical processes.
Biology: Employed in the study of cell membranes and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of coatings, inks, plastics, textiles, and personal care products.
作用机制
The mechanism of action of phosphoric acid, octadecyl ester, aluminum salt involves its interaction with various molecular targets and pathways. As a surfactant, it reduces surface tension and stabilizes emulsions by aligning at the interface of different phases. In biological systems, it can interact with lipid bilayers, affecting membrane fluidity and permeability.
相似化合物的比较
Phosphoric acid, octadecyl ester, aluminum salt can be compared with other similar compounds, such as:
Cetyl oleyl phosphate: Known for its excellent emulsion stability and anti-wear performance.
Ethoxylated fatty alcohols: Used as non-ionic surfactants with similar applications in emulsification and stabilization.
The uniqueness of this compound lies in its specific combination of properties imparted by the long carbon chain and the presence of aluminum, making it suitable for specialized applications.
属性
CAS 编号 |
68071-22-7 |
|---|---|
分子式 |
C54H111Al2O12P3 |
分子量 |
1099.3 g/mol |
IUPAC 名称 |
dialuminum;octadecyl phosphate |
InChI |
InChI=1S/3C18H39O4P.2Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;;/h3*2-18H2,1H3,(H2,19,20,21);;/q;;;2*+3/p-6 |
InChI 键 |
HBEOVKSHQZVUQQ-UHFFFAOYSA-H |
规范 SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)([O-])[O-].CCCCCCCCCCCCCCCCCCOP(=O)([O-])[O-].CCCCCCCCCCCCCCCCCCOP(=O)([O-])[O-].[Al+3].[Al+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


